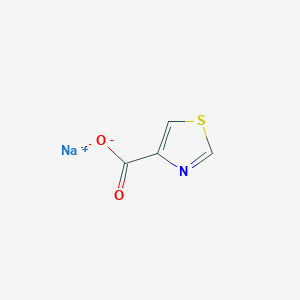

1,3-Tiazol-4-carboxilato de sodio

Descripción general

Descripción

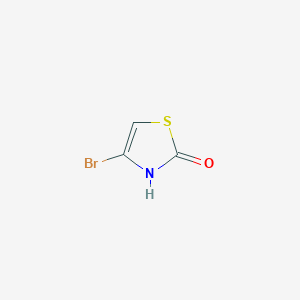

Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 1,3-thiazole-4-carboxylate are not available, thiazoles are known to undergo a variety of reactions. For example, the calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .Aplicaciones Científicas De Investigación

Actividades antibacterianas y antioxidantes

Los derivados del 1,3-tiazol-4-carboxilato de sodio se han estudiado por su potencial para combatir las infecciones bacterianas y el estrés oxidativo. Estos compuestos han mostrado actividades antibacterianas moderadas a altas contra patógenos comunes como E. coli y S. aureus. Además, exhiben propiedades antioxidantes, eliminando los radicales libres y protegiendo contra el daño oxidativo .

Aplicaciones farmacéuticas

En la industria farmacéutica, los derivados del tiazol, incluido el this compound, son integrales en la síntesis de diversos fármacos. Sirven como bloques de construcción para medicamentos antimicrobianos, antirretrovirales, antifúngicos y anticancerígenos. Notablemente, son parte de la estructura de fármacos como la sulfathiazol y el ritonavir .

Ciencia de materiales

Los compuestos de tiazol se utilizan en la ciencia de los materiales por sus propiedades electrónicas. Están involucrados en la síntesis de materiales que requieren características electrónicas específicas, como polímeros conductores y semiconductores orgánicos. Las pequeñas energías de banda prohibida de los derivados del tiazol los hacen reactivos y adecuados para estas aplicaciones .

Síntesis química

El this compound juega un papel crucial en la síntesis química. Se utiliza como precursor en la síntesis de tiazol de Hantzsch, que es un método para crear diversos derivados del tiazol. Estos derivados se utilizan luego para sintetizar una amplia gama de productos químicos, incluidos tintes, fungicidas y productos farmacéuticos .

Ciencia ambiental

En la ciencia ambiental, los derivados del tiazol se exploran por su uso potencial en la química verde. Forman parte de la síntesis de compuestos que tienen como objetivo reducir el impacto ambiental. Por ejemplo, se ha encontrado que el enfoque de síntesis verde que utiliza nanopartículas como catalizadores es eficiente en la síntesis de compuestos biológicamente activos con estructuras de tiazol .

Bioquímica

En bioquímica, el this compound es significativo debido a su presencia en compuestos naturales como la vitamina B1 (tiamina). Está involucrado en la síntesis de neurotransmisores y juega un papel en los procesos metabólicos. Sus derivados también se utilizan para estudiar la modulación enzimática y las vías de señalización dentro de las células .

Safety and Hazards

Direcciones Futuras

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions of Sodium 1,3-thiazole-4-carboxylate could involve further exploration of these properties and potential applications.

Mecanismo De Acción

Target of Action

Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could potentially influence its interaction with its targets.

Biochemical Pathways

They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of Sodium 1,3-thiazole-4-carboxylate.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of Sodium 1,3-thiazole-4-carboxylate.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by Sodium 1,3-thiazole-4-carboxylate.

Action Environment

The action, efficacy, and stability of Sodium 1,3-thiazole-4-carboxylate could potentially be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents could influence the compound’s action in different physiological environments.

Análisis Bioquímico

Biochemical Properties

Thiazole-based compounds, including Sodium 1,3-thiazole-4-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in several ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

The effects of Sodium 1,3-thiazole-4-carboxylate on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-based compounds have been reported to have cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of Sodium 1,3-thiazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .

Metabolic Pathways

Sodium 1,3-thiazole-4-carboxylate may be involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels

Propiedades

IUPAC Name |

sodium;1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSROCMPMLGILQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-96-6 | |

| Record name | sodium 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)